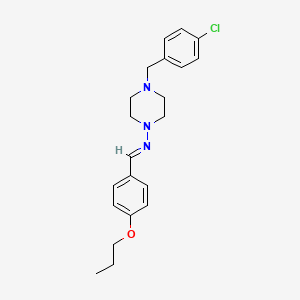

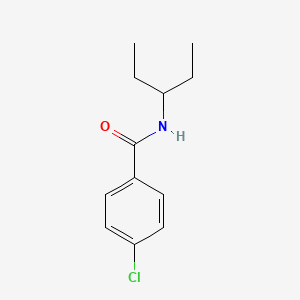

![molecular formula C10H16N2O3S2 B5553318 4-[(二乙氨基)磺酰基]-N-甲基-2-噻吩甲酰胺](/img/structure/B5553318.png)

4-[(二乙氨基)磺酰基]-N-甲基-2-噻吩甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related sulfonamide compounds involves multiple steps, including the treatment of chloroethenes with selenium to produce bis(diethylamino)methylene derivatives, followed by reactions with various reagents to yield compounds with sulfonamide moieties. For example, Nakayama et al. (1998) described the synthesis of a compound through the reaction of 1-chloro-2,2-bis(diethylamino)ethene with selenium, leading to a bis(diethylamino)methylene derivative with unique reactivity towards a range of reagents (Nakayama et al., 1998).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized using various spectroscopic and crystallographic techniques. For instance, Sarojini et al. (2012) utilized X-ray diffraction (XRD), FTIR, and NMR spectroscopy to elucidate the structure of a sulfonamide compound, highlighting the importance of these techniques in understanding the molecular architecture of such compounds (Sarojini et al., 2012).

Chemical Reactions and Properties

Sulfonamide compounds undergo various chemical reactions, demonstrating their versatile reactivity. Ghorab et al. (2017) synthesized a series of sulfonamide derivatives and evaluated their antimicrobial activity, indicating the potential bioactivity of these compounds (Ghorab et al., 2017).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and stability, are crucial for their application in various fields. The stability and reactivity of these compounds are often studied through their behavior in different chemical environments and their response to various reagents.

Chemical Properties Analysis

The chemical properties of sulfonamide compounds, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are influenced by the sulfonamide group. The interaction of the sulfonamide moiety with different chemical groups determines the compound's overall reactivity and potential applications in synthesis and industry.

References

- (Nakayama et al., 1998) - Synthesis and unique properties of bis(diethylamino)methylene derivatives.

- (Sarojini et al., 2012) - X-ray structural characterization and DFT study of a sulfonamide compound.

- (Ghorab et al., 2017) - Synthesis and antimicrobial activity of sulfonamide derivatives.

科学研究应用

碳酸酐酶抑制

对芳香磺酰胺抑制剂(包括与 4-[(二乙氨基)磺酰基]-N-甲基-2-噻吩甲酰胺 相似的化合物)的研究表明,它们在医学应用中具有重大潜力,特别是在抑制碳酸酐酶同工酶方面。这些抑制剂对各种同工酶表现出纳摩尔半数最大抑制浓度 (IC50) 值,表明它们具有有效性。此类抑制剂对于探索碳酸酐酶活性相关的疾病(包括青光眼、癫痫和某些癌症)的治疗方法至关重要 (Supuran, Maresca, Gregáň, & Milan Remko, 2013)。

药物合成中的机械化学

机械化学在合成磺酰-(硫代)脲(包括已知的抗糖尿病药物)中的应用展示了一种创新的药物制造方法。这种方法涉及磺酰胺和异(硫代)氰酸盐的化学计量碱辅助或铜催化偶联,代表了一种更绿色、更有效的传统合成替代方法,最大限度地减少了溶剂和能量的使用 (Tan, Štrukil, Mottillo, & Friščić, 2014)。

聚合物科学和水溶性

已经探索了由与 4-[(二乙氨基)磺酰基]-N-甲基-2-噻吩甲酰胺 相似的单体合成水溶性和自掺杂聚噻吩衍生物,从而促进了聚合物科学的发展。这些水溶性聚合物因其独特的性质(如导电性和水溶性)而被表征为在电子学和材料科学等各种应用中的潜力 (Turac, Varol, Ak, Sahmetlioglu, & Toppare, 2008)。

抗癌和抗菌剂

还对具有与 4-[(二乙氨基)磺酰基]-N-甲基-2-噻吩甲酰胺 相关的结构的化合物的合成和评价进行了新的研究,以了解它们的抗癌和抗菌特性。例如,已经合成衍生物并针对各种癌细胞系进行了测试,展示了有效的细胞毒活性。这突出了该化合物作为开发新型抗癌剂的基础结构的潜力 (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015)。

缓蚀

在材料科学领域,已经研究了 4-[(二乙氨基)磺酰基]-N-甲基-2-噻吩甲酰胺 的衍生物在酸性环境中对低碳钢的缓蚀性能。这些研究提供了对缓蚀的分子机制的见解,为保护金属免受腐蚀的潜在应用提供了可能,从而延长了它们在工业应用中的使用寿命 (Tezcan, Yerlikaya, Mahmood, & Kardaş, 2018)。

属性

IUPAC Name |

4-(diethylsulfamoyl)-N-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S2/c1-4-12(5-2)17(14,15)8-6-9(16-7-8)10(13)11-3/h6-7H,4-5H2,1-3H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIDZBZZAKFHKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

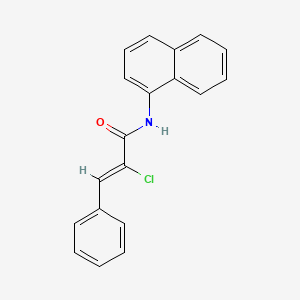

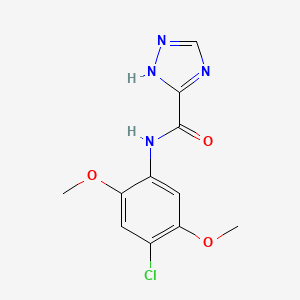

![N-(4-chlorobenzyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B5553261.png)

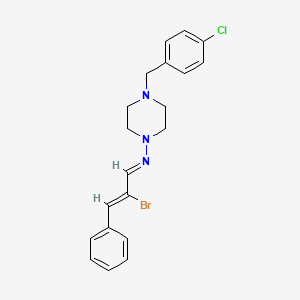

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5553264.png)

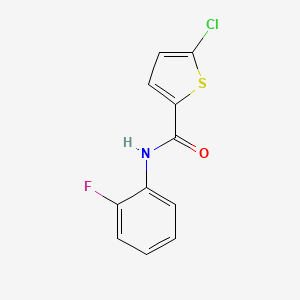

![1-(3-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5553287.png)

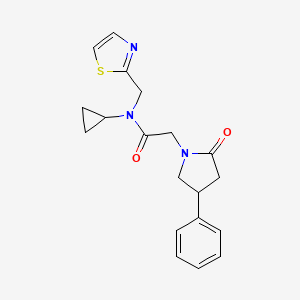

![1-({4-methyl-5-[1-(1H-1,2,3-triazol-1-ylacetyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)azepane](/img/structure/B5553288.png)

![(4aR*,7aS*)-N,N-dimethyl-4-(3-phenylpropanoyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5553315.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5553325.png)

![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B5553328.png)